![molecular formula C25H27NO5 B2664960 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid CAS No. 2287345-34-8](/img/structure/B2664960.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[45]decan-3-yl]acetic acid is a complex organic compound characterized by its spirocyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures to monitor each step of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the spirocyclic core or the Fmoc group, potentially leading to the removal of the protecting group or modification of the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to deprotected amines or modified spirocyclic structures.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its ability to interact with various biological targets makes it a useful tool in drug discovery and development.
Medicine
Medically, the compound’s potential as a drug candidate is being explored. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its spirocyclic structure and functional groups make it suitable for applications in polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions, revealing an active amine that can interact with enzymes, receptors, or other proteins. The spirocyclic core provides structural stability and can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{1-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methylcyclobutyl}acetic acid
- **2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
Compared to similar compounds, 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structure can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)13-17-14-25(9-11-30-12-10-25)26(15-17)24(29)31-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRXUQUVBHOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2664877.png)
![2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2664880.png)
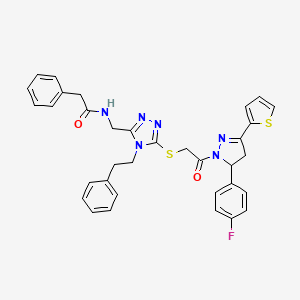
![2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2664882.png)
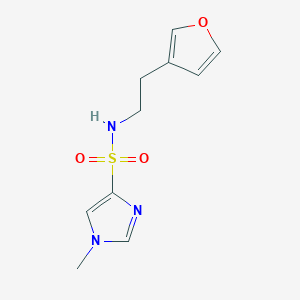
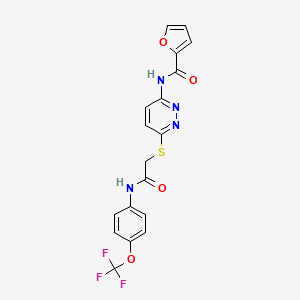
![Urea,N-(1,1-dimethylethyl)-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2664887.png)

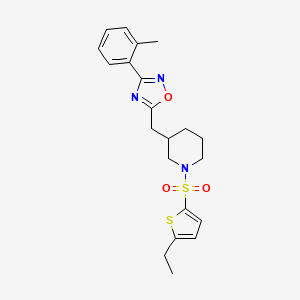
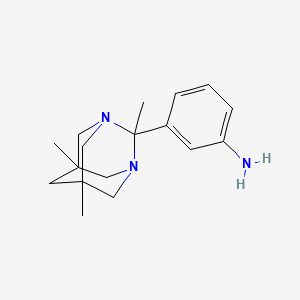
![[(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664891.png)
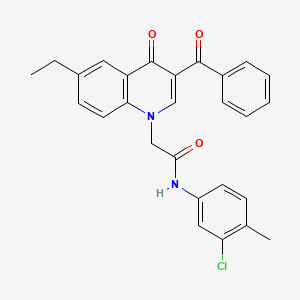
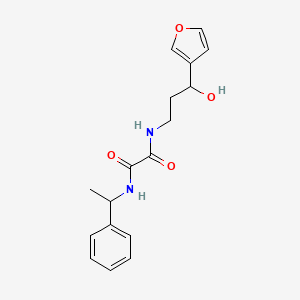
![3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE](/img/structure/B2664897.png)
